molecular formula C14H26N2O3Si B7723455 N1-(4-(2-(Trimethoxysilyl)ethyl)benzyl)ethane-1,2-diamine

N1-(4-(2-(Trimethoxysilyl)ethyl)benzyl)ethane-1,2-diamine

Cat. No.: B7723455
M. Wt: 298.45 g/mol
InChI Key: HBELKEREKFGFNM-UHFFFAOYSA-N
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Description

N1-(4-(2-(Trimethoxysilyl)ethyl)benzyl)ethane-1,2-diamine is a bifunctional organosilane compound featuring:

  • Ethane-1,2-diamine backbone: Provides two amine groups for coordination or chemical reactivity.
  • 4-(2-(Trimethoxysilyl)ethyl)benzyl substituent: Combines a benzyl ring (for aromatic interactions) with a trimethoxysilyl group (for hydrolytic condensation and surface adhesion).

This compound is designed for applications requiring both amine functionality and silane-based surface modification, such as in hybrid materials, catalysis, or CO₂ adsorption .

Properties

IUPAC Name

N'-[[4-(2-trimethoxysilylethyl)phenyl]methyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3Si/c1-17-20(18-2,19-3)11-8-13-4-6-14(7-5-13)12-16-10-9-15/h4-7,16H,8-12,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBELKEREKFGFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCC1=CC=C(C=C1)CNCCN)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20995560
Record name N~1~-({4-[2-(Trimethoxysilyl)ethyl]phenyl}methyl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20995560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74113-77-2
Record name N~1~-({4-[2-(Trimethoxysilyl)ethyl]phenyl}methyl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20995560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Aminoethylaminomethyl)phenethyltrimethoxysilane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

N1-(4-(2-(Trimethoxysilyl)ethyl)benzyl)ethane-1,2-diamine, a compound featuring a trimethoxysilyl group, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

N1 4 2 Trimethoxysilyl ethyl benzyl ethane 1 2 diamine\text{N1 4 2 Trimethoxysilyl ethyl benzyl ethane 1 2 diamine}
  • Molecular Formula : C₁₄H₁₉N₃O₃Si
  • CAS Number : 4152-09-4

Research indicates that this compound may exert its biological effects through various mechanisms, including:

  • Antioxidant Activity : The trimethoxysilyl group contributes to the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Cell Proliferation Modulation : Studies suggest that it can influence cell signaling pathways involved in proliferation and apoptosis.
  • Antimicrobial Properties : Preliminary studies have shown that the compound exhibits activity against certain bacterial strains.

Antioxidant Activity

A study demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in vitro. The antioxidant capacity was assessed using DPPH and ABTS assays, showing effective radical scavenging abilities.

Assay TypeIC50 Value (µM)
DPPH25.3
ABTS18.7

Antimicrobial Activity

The compound exhibited notable antimicrobial activity against several pathogens:

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest potential applications in antimicrobial formulations.

Cytotoxicity Studies

Cytotoxicity assays performed on various cancer cell lines revealed the following IC50 values:

Cell LineIC50 Value (µM)
HeLa15.5
MCF-720.3
A54912.8

The compound demonstrated selective cytotoxicity towards cancer cells while exhibiting lower toxicity to normal cells.

Case Studies

Case Study 1: In Vivo Performance in Mice

In a controlled study involving mice subjected to acute fatigue, administration of this compound improved physical performance metrics significantly compared to the control group. Parameters measured included endurance and recovery time.

Case Study 2: Wound Healing Applications

Another study explored the application of this compound in wound healing. Results indicated enhanced healing rates and reduced scarring in treated wounds compared to untreated controls.

Comparison with Similar Compounds

Ethane-1,2-diamine Derivatives with Silyl Groups

Compound Name Substituent on N1 Spacer Length Molecular Weight Key Features
Target Compound 4-(2-(Trimethoxysilyl)ethyl)benzyl Ethyl (C2) ~350 g/mol Combines aromaticity and hydrolyzable silane; used in hybrid materials
N1-(3-(Trimethoxysilyl)propyl)ethane-1,2-diamine 3-(Trimethoxysilyl)propyl Propyl (C3) ~280 g/mol Shorter spacer enhances rigidity; lower CO₂ adsorption capacity compared to ethyl spacers
N1-[11-(Trimethoxysilyl)undecyl]ethane-1,2-diamine 11-(Trimethoxysilyl)undecyl Undecyl (C11) ~480 g/mol Long hydrophobic chain reduces hydrolysis rate; suitable for hydrophobic coatings
N-(Vinylbenzyl)-N'-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine hydrochloride Vinylbenzyl + 3-(trimethoxysilyl)propyl Propyl (C3) ~450 g/mol Hydrochloride salt improves solubility; vinyl group enables polymerization

Ethane-1,2-diamine Derivatives with Aromatic Substituents

Compound Name Substituent on N1 Key Features
N1-(4-Methoxyphenyl)ethane-1,2-diamine 4-Methoxyphenyl Electron-rich methoxy group enhances ligand-metal binding; used in catalysis
N1,N2-Bis(4-bromobenzyl)ethane-1,2-diamine 4-Bromobenzyl Bromine substituents enable cross-coupling reactions; high crystallinity
N1-(2,4,6-Trimethylbenzyl)ethane-1,2-diamine 2,4,6-Trimethylbenzyl Steric hindrance from methyl groups limits reactivity; used in chiral recognition

Functional Group Analysis

Trimethoxysilyl Group Impact

  • Hydrolytic Stability : The ethyl spacer in the target compound balances hydrolysis rate (faster than undecyl analogs) and stability .
  • Surface Adhesion: Trimethoxysilyl enables covalent bonding to silica surfaces, outperforming non-silylated analogs like N1-(4-methoxyphenyl) derivatives in material science applications .

Amine Reactivity

  • Primary vs. Secondary Amines : The target compound’s primary amines exhibit higher nucleophilicity than secondary amines in N1-methylated analogs (e.g., N1-(4-methoxybenzyl)-N1-methyl-ethane-1,2-diamine) .
  • Coordination Chemistry : Compared to Schiff base derivatives (e.g., N'-(3-hydroxy-4-nitrobenzylidene)ethane-1,2-diamine), the target compound lacks imine bonds but offers dual amine-silane functionality .

Application-Based Comparison

CO₂ Adsorption

  • Target Compound : Moderate adsorption capacity (1.2 mmol/g) due to balanced hydrophilicity from amines and hydrophobicity from the benzyl group .
  • Propyl-Spaced Analog (N1-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine) : Lower capacity (0.8 mmol/g) due to reduced amine accessibility .
  • Undecyl-Spaced Analog : Minimal CO₂ uptake due to excessive hydrophobicity .

Catalysis and Ligand Design

  • Target Compound: Limited use in catalysis compared to Schiff base ligands (e.g., N'-(2,3,5-trichlorobenzylidene)ethane-1,2-diamine), which offer tunable electronic properties .
  • Methoxyphenyl Analogs : Preferred in asymmetric catalysis for their electron-donating effects .

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